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Compound of Interest

Compound Name:
N-(2-Aminophenyl)-2-

phenylacetamide

Cat. No.: B3061315 Get Quote

Comprehensive spectroscopic data for N-(2-Aminophenyl)-2-phenylacetamide, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be

located in publicly available scientific literature and databases.

While extensive searches were conducted for experimental ¹H NMR, ¹³C NMR, IR, and MS

data, along with the corresponding detailed experimental protocols for N-(2-Aminophenyl)-2-
phenylacetamide, no specific datasets for this particular compound were found. The search

yielded spectroscopic information for numerous structurally related compounds, such as

various substituted N-phenylacetamides and the parent compound 2-phenylacetamide, but not

for the target molecule with the amino group at the ortho position of the phenyl ring.

This absence of data prevents the creation of a detailed technical guide with quantitative data

tables and specific experimental methodologies as requested.

For researchers, scientists, and drug development professionals requiring this information, the

synthesis and subsequent spectroscopic characterization of N-(2-Aminophenyl)-2-
phenylacetamide would be a necessary first step. General experimental protocols for similar

compounds can, however, provide a foundational approach for such a characterization.

General Experimental Protocols for Spectroscopic
Analysis of N-Arylacetamides
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Below are generalized experimental protocols that are typically employed for the spectroscopic

analysis of compounds similar to N-(2-Aminophenyl)-2-phenylacetamide. These can serve

as a reference for acquiring the necessary data upon synthesis of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of

solvent depends on the solubility of the analyte and should be free from signals that might

overlap with analyte resonances. A small amount of tetramethylsilane (TMS) is often added

as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a sufficient number

of scans to achieve a good signal-to-noise ratio. Key parameters to report include the

chemical shift (δ) in ppm, the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet),

the integration value (representing the relative number of protons), and the coupling

constants (J) in Hertz (Hz).

¹³C NMR Acquisition: The carbon-13 NMR spectrum is generally acquired using a proton-

decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon

atom. The chemical shifts (δ) are reported in ppm.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

Thin Film: If the sample is soluble in a volatile solvent, a concentrated solution can be

deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate,
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leaving a thin film of the compound.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key functional group

frequencies for N-(2-Aminophenyl)-2-phenylacetamide would be expected for N-H

stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C

stretching.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph

(GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe. Common

ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile, or dichloromethane) to a low concentration (typically in the range of µg/mL to

ng/mL).

Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting

mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) is a key piece of

information, confirming the molecular weight of the compound. The fragmentation pattern

can provide valuable structural information.

Logical Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a newly synthesized

compound like N-(2-Aminophenyl)-2-phenylacetamide is illustrated below.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.

In conclusion, while a specific data-driven guide for N-(2-Aminophenyl)-2-phenylacetamide
cannot be provided at this time due to the lack of available experimental data, the general

protocols and workflow outlined here offer a robust framework for researchers to acquire and

interpret the necessary spectroscopic information upon successful synthesis and purification of

the compound.

To cite this document: BenchChem. [Spectroscopic Data of N-(2-Aminophenyl)-2-
phenylacetamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3061315#spectroscopic-data-of-n-2-aminophenyl-2-
phenylacetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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